molecular formula C6H4N2S3 B11756168 2,1,3-Benzothiadiazole-5,6-dithiol

2,1,3-Benzothiadiazole-5,6-dithiol

Cat. No.: B11756168
M. Wt: 200.3 g/mol
InChI Key: JBTBOZBTVKNNRU-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole-5,6-dithiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is known for its unique electronic properties, making it a valuable component in various fields such as organic electronics, photovoltaics, and fluorescent sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazole-5,6-dithiol typically involves the reaction of benzo[c][1,2,5]thiadiazole with thiol-containing reagents. One common method includes the use of 4,7-dibromobenzo[c][1,2,5]thiadiazole as a starting material, which undergoes a series of reactions including bromination and subsequent substitution with thiol groups .

Industrial Production Methods

Industrial production of Benzo[c][1,2,5]thiadiazole-5,6-dithiol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazole-5,6-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiolates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Benzo[c][1,2,5]thiadiazole-5,6-dithiol exerts its effects is primarily related to its ability to participate in electron transfer processes. Its molecular structure allows it to act as an electron acceptor, facilitating various redox reactions. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, modulating their activity through electron transfer or binding interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4N2S3

Molecular Weight

200.3 g/mol

IUPAC Name

2,1,3-benzothiadiazole-5,6-dithiol

InChI

InChI=1S/C6H4N2S3/c9-5-1-3-4(2-6(5)10)8-11-7-3/h1-2,9-10H

InChI Key

JBTBOZBTVKNNRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NSN=C21)S)S

Origin of Product

United States

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